Cas no 1172014-45-7 (N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide)

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide is a specialized heterocyclic compound featuring a thiazole-pyrimidine hybrid scaffold. Its structural complexity, incorporating both thiazole and dihydropyrimidinone moieties, makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of a propyl substituent enhances lipophilicity, potentially improving membrane permeability, while the acetamide linker offers versatility for further functionalization. This compound is particularly relevant in the development of kinase inhibitors or antimicrobial agents due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Its well-defined synthetic route ensures reproducibility for research applications.
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide structure
1172014-45-7 structure
Product Name:N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide
CAS No:1172014-45-7
MF:C13H16N4O2S
MW:292.356740951538
CID:6368465
PubChem ID:44069719
Update Time:2025-11-06

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide
    • N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
    • AKOS024501583
    • N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
    • VU0638076-1
    • 1172014-45-7
    • F5228-2157
    • Inchi: 1S/C13H16N4O2S/c1-3-4-10-5-12(19)17(8-14-10)6-11(18)16-13-15-9(2)7-20-13/h5,7-8H,3-4,6H2,1-2H3,(H,15,16,18)
    • InChI Key: PZBWUBJZDMSYGQ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C)=CS1)(=O)CN1C=NC(CCC)=CC1=O

Computed Properties

  • Exact Mass: 292.09939694g/mol
  • Monoisotopic Mass: 292.09939694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 103Ų

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide Pricemore >>

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Additional information on N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS No. 1172014-45-7): An Overview

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS No. 1172014-45-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as MTA-P, is a member of the thiazole and pyrimidine derivative family, which has been extensively studied for its biological activities, particularly in the areas of anti-inflammatory and anti-cancer properties.

The chemical structure of N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide is characterized by a thiazole ring and a pyrimidine ring, both of which are known to contribute to the compound's biological activity. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, while the pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms. The combination of these rings in MTA-P provides a unique scaffold that can interact with various biological targets.

Recent studies have highlighted the potential of N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that MTA-P exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

Moreover, N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide has shown significant anti-cancer properties. In vitro studies have shown that MTA-P can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. These findings suggest that MTA-P could be a valuable lead compound for the development of novel anti-cancer therapies.

The pharmacokinetic properties of N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-y l)acetamide have also been investigated. Studies have shown that MTA-P has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. Additionally, preclinical studies have demonstrated that MTA-P has low toxicity and good safety margins, which are crucial factors for drug development.

In addition to its therapeutic potential, N-(4-methyl - 1 , 3 - th iazol - 2 - yl ) - 2 - ( 6 - ox o - 4 - prop yl - 1 , 6 - dihydrop yrimidin - 1 - yl ) acetam ide has been used as a research tool to study various biological processes. Its ability to modulate specific signaling pathways makes it a valuable probe for understanding the molecular mechanisms underlying inflammation and cancer. Researchers have utilized MTA-P to investigate the role of specific kinases and transcription factors in these processes, providing insights that could lead to the discovery of new therapeutic targets.

The synthesis of N-(4-methyl - 1 , 3 - th iazol - 2 - yl ) - 2 - ( 6 - ox o - 4 - prop yl - 1 , 6 - dihydrop yrimidin - 1 - yl ) acetam ide has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep reactions involving the formation of intermediates such as thioamides and pyrimidines. The choice of synthetic route depends on factors such as cost-effectiveness and scalability, making it an important consideration for industrial production.

Despite its promising properties, further research is needed to fully understand the potential applications and limitations of N-(4-methyl - 1 , 3 - th iazol - 2 - yl ) - 2 -(6-o xo - 4-pro pyl - 1 , 6-di hyd ro p yrim idin e) acetam ide. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials will provide crucial data on dosing regimens, side effects, and long-term outcomes, which are essential for advancing MTA-P from preclinical studies to clinical practice.

In conclusion, N-(4-methyl - 1 , 3-th iazol-e yl ) - 2 -(6-o xo-e pr op yl-e di hyd ro p yrim idine) acetam ide (CAS No. 1172014-e) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both academic research and pharmaceutical industries. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, MTA-P is poised to play a significant role in advancing our understanding and treatment of inflammatory diseases and cancer.

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